2-(3-Fluorobenzyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(3-Fluorobenzyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 3-fluorobenzyl group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl bromide and a suitable base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorobenzyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3-Fluorobenzyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-Fluorobenzyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorobenzyl)pyrimidine-5-carboxylic acid
- 2-(3-Bromobenzyl)pyrimidine-5-carboxylic acid
- 2-(3-Methylbenzyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(3-Fluorobenzyl)pyrimidine-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9FN2O2 |
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Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c13-10-3-1-2-8(4-10)5-11-14-6-9(7-15-11)12(16)17/h1-4,6-7H,5H2,(H,16,17) |
InChI Key |
AJXMXBRJIWVDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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